- Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) ComplexesChemistry - A European Journal, 2015, 21(45), 15960-15963,
Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)

94940-35-9 structure
Nombre del producto:Phosphine oxide, bis(4-fluorophenyl)-
Phosphine oxide, bis(4-fluorophenyl)- Propiedades químicas y físicas
Nombre e identificación
-
- Phosphine oxide, bis(4-fluorophenyl)-
- bis(4-fluorophenyl)-oxophosphanium
- Bis(4-fluorophenyl)phosphine oxide (ACI)
- Bis(p-fluorophenyl)phosphine oxide
- bis(4-fluorophenyl)-Phosphine oxide
- E81179
- Bis(4-fluorophenyl)(oxo)phosphanium
- 1-fluoro-4-(4-fluorophenylphosphoroso)benzene
- bis(4-fluorophenyl)phosphine oxide
- 94940-35-9
- BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM
- CS-0098794
- SCHEMBL1305285
- bis(4-fluorophenyl)phosphineoxide
- 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
- WMQXKXZCFOGSFU-UHFFFAOYSA-N
- DTXSID10537195
-
- Renchi: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
- Clave inchi: WMQXKXZCFOGSFU-UHFFFAOYSA-N
- Sonrisas: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1
Atributos calculados
- Calidad precisa: 237.02808320g/mol
- Masa isotópica única: 237.02808320g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 2
- Complejidad: 219
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1Ų
- Xlogp3: 2.7
Phosphine oxide, bis(4-fluorophenyl)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1266628-1g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 1g |
$125 | 2024-06-07 | |
eNovation Chemicals LLC | Y1266628-250mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 250mg |
$85 | 2024-06-07 | |
Ambeed | A1220057-1g |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 1g |
$73.0 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ857-250mg |
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene |
94940-35-9 | 95% | 250mg |
¥382.0 | 2024-04-15 | |
Aaron | AR005UR9-25g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% | 25g |
$1120.00 | 2024-05-20 | |
1PlusChem | 1P005UIX-5g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% GC | 5g |
$292.00 | 2024-04-19 | |
1PlusChem | 1P005UIX-250mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% GC | 250mg |
$31.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1266628-1g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 1g |
$115 | 2025-02-26 | |
eNovation Chemicals LLC | Y1266628-100mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 100mg |
$60 | 2025-02-28 | |
Ambeed | A1220057-5g |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 5g |
$364.0 | 2025-02-26 |
Phosphine oxide, bis(4-fluorophenyl)- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 15 min, cooled; 4 h, rt; cooled
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine OxidesAdvanced Synthesis & Catalysis, 2022, 364(24), 4392-4401,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formationOrganic & Biomolecular Chemistry, 2022, 20(20), 4110-4114,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 45 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
Referencia
- Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P couplingOrganic & Biomolecular Chemistry, 2022, 20(19), 3897-3901,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride , Magnesium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; 10 min, rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Highly active catalysts of bisphosphine oxides for asymmetric Heck reactionChemical Communications (Cambridge, 2013, 49(82), 9425-9427,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
Referencia
- Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H CompoundsChemistry - A European Journal, 2020, 26(4), 881-887,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
Referencia
- Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic AcidsBulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond FormationOrganic Letters, 2022, 24(32), 6083-6087,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
Referencia
- Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-AdditionACS Catalysis, 2021, 11(22), 14168-14180,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side ChainsAdvanced Materials (Weinheim, 2011, 23(31), 3570-3574,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 min, 40 °C; 40 °C → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
Referencia
- Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopyMolecules, 2013, 18, 2788-2802,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride ReagentsOrganic Letters, 2023, 25(11), 1834-1838,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine OxidesAngewandte Chemie, 2023, 62(6),,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with AlkynesChemistry - An Asian Journal, 2022, 17(2),,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 5 h, rt
1.2 rt
1.2 rt
Referencia
- Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira CouplingJournal of Organic Chemistry, 2022, 87(12), 7720-7733,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-AcetalsChemistry - A European Journal, 2020, 26(50), 11470-11477,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 30 min, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing HeterocyclesJournal of Organic Chemistry, 2023, 88(4), 2069-2078,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
Referencia
- A Superior Method for the Reduction of Secondary Phosphine OxidesOrganic Letters, 2005, 7(19), 4277-4280,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin LigandsACS Catalysis, 2021, 11(22), 14008-14015,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux; 20 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine OxidesOrganic Letters, 2019, 21(8), 2597-2601,
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
Referencia
- Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted HydrophosphonylationChemistry - A European Journal, 2021, 27(44), 11285-11290,
Métodos de producción 22
Condiciones de reacción
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
Referencia
- Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagentsChemical Communications (Cambridge, 2014, 50(85), 12923-12926,
Métodos de producción 23
Condiciones de reacción
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
Referencia
- Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascadeAngewandte Chemie, 2018, 57(27), 8316-8320,
Métodos de producción 24
Condiciones de reacción
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-onesChemical Communications (Cambridge, 2022, 58(61), 8568-8571,
Métodos de producción 25
Condiciones de reacción
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Cobaloxime Photocatalysis for the Synthesis of Phosphorylated HeteroaromaticsAngewandte Chemie, 2022, 61(40),,
Phosphine oxide, bis(4-fluorophenyl)- Raw materials
Phosphine oxide, bis(4-fluorophenyl)- Preparation Products
Phosphine oxide, bis(4-fluorophenyl)- Literatura relevante
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94940-35-9)Phosphine oxide, bis(4-fluorophenyl)-

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):328.0/1415.0